Fmoc-D-Agp(Boc)2-OH

Description

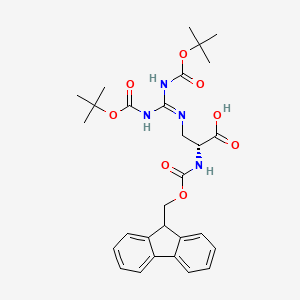

Structure

2D Structure

Properties

IUPAC Name |

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Agp Boc 2 Oh

Stereoselective Synthesis of D-Agp Core Structures

The synthesis of the D-α,β-diaminopropionic acid (D-DAP) core, which forms the backbone of D-Agp, is foundational. Achieving the desired D-stereochemistry is critical and is typically accomplished by starting with a readily available chiral precursor. A common strategy employs D-serine, where the β-hydroxyl group is chemically converted into a primary amine.

Methodologies for obtaining the D-DAP core often involve:

Nucleophilic Substitution: A prevalent route starts from N-protected D-serine. The β-hydroxyl group is first activated by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with an azide (B81097) source, like sodium azide, followed by reduction of the resulting β-azido derivative (e.g., through catalytic hydrogenation) yields the desired D-DAP derivative. nih.govacs.org

Michael Addition: An alternative approach involves the highly diastereoselective 1,4-conjugate addition of nitrogen nucleophiles to a chiral bicyclic dehydroalanine (B155165) derivative. zenodo.orgnih.gov This method is efficient, often proceeding without a catalyst and yielding the product with high stereoselectivity. zenodo.org

Hofmann Rearrangement: Large-scale syntheses of N-protected α,β-diamino-L-propionic acid have been achieved from N-protected asparagine using reagents like (diacetoxyiodo)benzene, which facilitates a Hofmann-type rearrangement. researchgate.net A similar strategy could be adapted starting from D-asparagine to obtain the D-enantiomer.

These methods provide access to the crucial D-diaminopropionic acid scaffold, which can then be further functionalized to introduce the guanidino side chain.

Introduction of Fmoc N-alpha Protection

The protection of the α-amino group is a mandatory step in peptide synthesis to prevent undesired side reactions during peptide chain elongation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for this purpose.

The introduction of the Fmoc group onto the D-Agp core is typically achieved using an acylating agent under basic conditions. medchemexpress.comtotal-synthesis.com

Common Reagents for Fmoc Protection:

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This is a highly popular reagent due to its stability and reduced tendency to cause the formation of oligopeptide impurities during the protection of amino acids. total-synthesis.com The reaction is generally performed in a solvent mixture such as tetrahydrofuran (B95107) (THF) and aqueous sodium bicarbonate. total-synthesis.com

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): The original reagent for Fmoc protection, it reacts with the amino acid under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture). total-synthesis.com

Alternative Reagents: To circumvent side reactions like Lossen rearrangement associated with Fmoc-OSu, other reagents such as 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro chemrxiv.orgchemrxiv.orgundecane-2,4-dione ester (Fmoc-OASUD) have been developed, offering high yields and purity. researchgate.net

A specialized strategy for diamino acids involves the use of a temporary Cu(II) complex, which selectively blocks the α-amino and carboxyl groups, allowing for the specific functionalization of the side-chain amine before Fmoc protection of the α-amine. acs.org

Dual Boc Protection Strategies for the Guanidino Moiety

The guanidino group of the Agp side chain is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating robust protection to prevent side reactions during peptide synthesis. A dual tert-butyloxycarbonyl (Boc) protection strategy is commonly employed, which neutralizes the basicity and enhances the solubility of the amino acid derivative in organic solvents.

The guanidinylation of the side-chain amine of the D-DAP core is accomplished using specific reagents designed to transfer a di-Boc-protected guanidino group.

| Reagent Name | Structure | Key Features |

| N,N'-Di-Boc-N''-triflylguanidine | Highly reactive due to the electron-withdrawing triflyl group, which acts as an excellent leaving group. It reacts efficiently with primary and secondary amines under mild conditions. google.com | |

| N,N'-Bis(Boc)-S-methylisothiourea | A common and effective guanidinylating reagent. The reaction involves nucleophilic attack of the amine on the isothiourea, displacing methylthiol. organic-chemistry.orgresearchgate.net | |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Another effective reagent for guanidinylation, often used with a base such as diisopropylethylamine (DIEA). researchgate.net |

The reaction to form the di-Boc-guanidino moiety typically involves treating the side-chain amine of the D-DAP derivative with one of these reagents in an organic solvent, often with a non-nucleophilic base to neutralize the acid generated during the reaction. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield, ensuring high purity, and maintaining the stereochemical integrity of Fmoc-D-Agp(Boc)2-OH. Key steps where optimization is critical include the stereoselective synthesis of the core, the protection steps, and the guanidinylation.

Research into the synthesis of related complex non-canonical amino acids provides insights into effective optimization strategies. nih.gov For instance, in multi-step syntheses, the choice of base and temperature can have a significant impact on both conversion rates and the preservation of enantiomeric purity.

| Reaction Step | Parameter | Condition | Outcome | Reference |

| Homologation | Base | K₂CO₃ | 55% yield, 99% ee | nih.gov |

| Cs₂CO₃ | 73% yield, 98% ee | nih.gov | ||

| Cs₂CO₃ (staged addition) | 89% yield, 98% ee | nih.gov | ||

| Guanidinylation | Catalyst | None | Slower reaction | organic-chemistry.org |

| DMAP (catalytic) | Accelerated reaction, higher yield | organic-chemistry.org | ||

| Fmoc Protection | Reagent | Fmoc-Cl | Risk of dipeptide formation | researchgate.net |

| Fmoc-OSu | More stable, fewer side products | total-synthesis.com |

Key optimization considerations include:

Temperature Control: Certain stereoselective reactions require low temperatures (e.g., 0°C) to maximize enantiomeric excess (ee), although this can sometimes come at the cost of lower conversion rates. nih.gov

Choice of Base: In base-mediated reactions, switching from a weaker base like potassium carbonate to a stronger one like cesium carbonate can significantly improve yields. Staged addition of the base can drive the reaction to completion. nih.gov

Reagent Selection: The reactivity of guanidinylating agents varies. Triflyl-activated reagents are generally more reactive than S-methylisothioureas, leading to faster and more efficient reactions. google.comresearchgate.net

Purification: Final purification often involves recrystallization or column chromatography to achieve the high purity (e.g., ≥98%) required for applications like solid-phase peptide synthesis.

Comparative Analysis of Synthetic Routes for D-Agp Derivatives

This compound is one of several arginine analogues used in peptide chemistry. These analogues differ in side-chain length and structure, which influences their synthesis and the properties they impart to peptides. The synthesis of each requires a tailored approach, particularly concerning the introduction of the guanidinylated side chain onto different amino acid backbones.

| Derivative | Structure | Synthetic Considerations |

| Fmoc-Agp(Boc)₂-OH | (S)-2-amino-3-guanidinopropionic acid backbone. | Synthesis starts from a 3-carbon precursor like serine. Side-chain is relatively short. |

| Fmoc-Agb(Pbf,Boc)-OH | (S)-2-amino-4-guanidinobutyric acid backbone. | Shorter side chain than Agp. Often uses mixed Pbf and Boc protection, which can complicate deprotection schemes. |

| Fmoc-Arg(Pbf)-OH | (S)-2-amino-5-guanidinopentanoic acid backbone. | The canonical arginine derivative. Pbf is a common acid-labile protecting group for the guanidino moiety. |

| Fmoc-Agh(Boc)₂-OH | (S)-2-amino-6-guanidinohexanoic acid backbone. | Longer side chain than arginine. The extended chain can increase steric hindrance, potentially reducing coupling efficiency during peptide synthesis compared to Agp. |

The choice between these derivatives depends on the desired conformational properties of the final peptide. For example, the shorter side chain of Agp provides more conformational rigidity compared to the longer, more flexible side chain of Agh. Synthetic strategies must account for the different starting materials (e.g., D-serine for D-Agp vs. D-ornithine for D-Arg) and potential differences in reactivity and steric hindrance. nih.govnih.gov

Scalability Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale presents significant challenges that must be addressed to ensure economic viability and process robustness. acs.orgnih.gov

Key factors for scalable synthesis include:

Process Efficiency: A scalable process prioritizes high-yielding steps, minimizes the number of synthetic transformations, and avoids costly and time-consuming purification methods like chromatography. acs.org Developing one-pot or telescoped reaction sequences is highly desirable. oup.com

Reagent Stoichiometry: While laboratory syntheses often use a large excess of reagents to drive reactions to completion, industrial processes aim to use near-stoichiometric amounts to reduce waste and cost. rsc.org

Green Chemistry Principles: Modern large-scale synthesis increasingly focuses on sustainability. This includes using less hazardous solvents, reducing energy consumption, and improving atom economy. rsc.org

Robustness and Reproducibility: The synthetic route must be reliable and consistently produce the final compound with high chemical and optical purity. acs.org

The development of efficient, multi-kilogram scale syntheses for other complex Fmoc-protected amino acid building blocks demonstrates that with focused process development, the challenges of scalability can be overcome, making these valuable compounds more accessible for research and therapeutic development. acs.orgnih.gov

Incorporation of Fmoc D Agp Boc 2 Oh in Solid Phase Peptide Synthesis Spps

Fmoc-Based SPPS Protocols for Fmoc-D-Agp(Boc)2-OH Integration

The use of this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. researchgate.net The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition is a key advantage of the Fmoc strategy, preserving the integrity of acid-sensitive protecting groups on the peptide side chains. americanpeptidesociety.orgaltabioscience.com

The general cycle for incorporating this compound involves the following steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a 20% piperidine in DMF solution. altabioscience.comuci.edu

Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct. altabioscience.comuci.edu

Coupling: The incoming this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. uci.edu Common coupling reagents include uronium-based agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA).

Washing: A final wash step removes excess reagents and byproducts, preparing the peptide-resin for the next cycle. uci.edu

This iterative process allows for the sequential addition of amino acids to build the desired peptide sequence. uci.edu

Coupling Efficiency and Reaction Kinetics in D-Agp Incorporation

The efficiency of coupling this compound is a critical factor in the successful synthesis of the target peptide. The bulky nature of the di-Boc protected guanidino side chain can present steric hindrance, potentially slowing down the reaction rate compared to smaller, unhindered amino acids.

Factors influencing coupling efficiency and kinetics include:

Coupling Reagents: The choice of activating agent is crucial. High-efficiency coupling reagents like HBTU or HATU are often employed to overcome the steric bulk and drive the reaction to completion. sigmaaldrich.com

Reaction Time: Extended coupling times may be necessary to ensure complete incorporation of the hindered amino acid.

Monitoring: Real-time monitoring of the coupling reaction, for instance through a Kaiser test or by analyzing a small cleavage sample by HPLC, can confirm the completion of the reaction before proceeding to the next step.

While specific kinetic data for this compound is not extensively published, the principles governing the coupling of sterically hindered amino acids are well-established. The reaction rate is influenced by factors such as temperature, pressure, and the concentration of reactants. mdpi.com

Addressing Challenges in SPPS with Hindered or Modified Amino Acids

The synthesis of peptides containing hindered or modified amino acids like this compound can present several challenges, primarily related to incomplete reactions and aggregation.

Challenges and Mitigation Strategies:

| Challenge | Description | Mitigation Strategies |

| Steric Hindrance | The bulky (Boc)2 protecting groups on the D-Agp side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain, leading to slow or incomplete coupling. | Use of potent coupling reagents (e.g., HATU, HCTU), extended coupling times, and performing a double coupling. uci.edu |

| Peptide Aggregation | "Difficult sequences," often rich in hydrophobic or β-branched amino acids, can form strong inter- or intra-molecular interactions, leading to peptide aggregation on the solid support. This can block reactive sites and hinder subsequent synthesis steps. nih.gov | Incorporation of backbone modifications (e.g., Hmb, Dmb groups), use of high-boiling point polar solvents, and sonication to disrupt aggregates. nih.gov |

| Incomplete Deprotection | Incomplete removal of the Fmoc group can lead to deletion sequences. | Extending the deprotection time or using a stronger base cocktail, such as adding DBU to the piperidine solution. iris-biotech.de |

The dual Boc groups on this compound can actually enhance its solubility in organic solvents like DMF and DCM, which can help to mitigate some aggregation issues.

Compatibility with Diverse Resin Chemistries

This compound is compatible with a wide range of resins commonly used in Fmoc-based SPPS. The choice of resin depends on the desired C-terminal functionality of the final peptide.

Commonly Used Resins:

| Resin Type | C-Terminal Functionality | Description |

| Wang Resin | Carboxylic acid | An ester linkage to the resin allows for cleavage under acidic conditions (e.g., TFA) to yield a peptide with a C-terminal carboxylic acid. iris-biotech.de |

| Rink Amide Resin | Amide | Cleavage from this resin with TFA yields a peptide with a C-terminal amide. uci.eduiris-biotech.de |

| 2-Chlorotrityl Chloride Resin | Protected carboxylic acid | Allows for the synthesis of fully protected peptide fragments and is sensitive to mild acidic cleavage conditions. uci.edu |

The stability of the Boc protecting groups on the D-Agp side chain to the basic conditions of Fmoc removal ensures its compatibility across these different resin types.

Strategies for Side-Chain Deprotection and Peptide Cleavage

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides containing this compound, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

The Boc groups protecting the guanidino side chain of D-Agp are acid-labile and are efficiently removed by TFA. A standard cleavage cocktail consists of TFA with a small percentage of scavengers to trap the reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

A common cleavage cocktail is:

TFA/TIS/Water (95:2.5:2.5)

Where TIS (triisopropylsilane) acts as a scavenger. The cleavage reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com

Impact of Protecting Group Orthogonality on Multi-Functional Peptide Assembly

The success of synthesizing complex, multi-functional peptides relies heavily on the principle of protecting group orthogonality. Orthogonal protecting groups are sets of protecting groups that can be removed under different chemical conditions without affecting each other. altabioscience.com

The Fmoc/Boc protection strategy employed for this compound is a prime example of orthogonality in SPPS:

Fmoc group (α-amino protection): Removed by a base (e.g., piperidine). americanpeptidesociety.org

Boc group (side-chain protection): Removed by a strong acid (e.g., TFA). americanpeptidesociety.org

This orthogonality is fundamental because it allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely removing the acid-labile side-chain protecting groups. altabioscience.com This ensures the integrity of the side chains throughout the synthesis.

Furthermore, the use of additional orthogonal protecting groups allows for the site-specific modification of the peptide while it is still on the solid support. For example, a lysine (B10760008) side chain could be protected with a Dde or ivDde group, which is removable with hydrazine. sigmaaldrich.com This allows for modification of the lysine side chain after the main peptide backbone has been assembled, enabling the creation of branched or cyclic peptides. The stability of the Boc groups on D-Agp to these conditions is crucial for such advanced synthetic strategies.

Influence of D Agp Residues on Peptide Conformation and Stability

Conformational Analysis of Peptides Containing D-Agp

The spatial arrangement of a peptide is critical to its biological function. The substitution of a canonical L-amino acid with a D-amino acid like D-Agp can induce significant alterations in the peptide's conformational landscape. These changes are meticulously studied using a combination of spectroscopic techniques and computational modeling.

Spectroscopic Studies (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. units.it CD measures the differential absorption of left and right circularly polarized light, providing insights into the prevalence of α-helices, β-sheets, turns, and random coil structures. units.ithiroshima-u.ac.jp

In the context of D-Agp, CD studies would be instrumental in elucidating how its incorporation affects the secondary structure of various peptide scaffolds. For example, in antimicrobial peptides that often adopt an α-helical conformation upon interacting with bacterial membranes, the introduction of D-Agp could either stabilize or destabilize this helical content, which can be quantified using CD spectroscopy. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic and atomic-level view of peptide behavior in solution. springernature.comresearchgate.net These simulations can predict how the incorporation of a D-Agp residue will affect the peptide's folding, flexibility, and interactions with its environment. nih.gov

MD simulations of peptides containing D-amino acids have revealed that the traditional assumption of simple mirror-image rotamer libraries may not always be accurate. nih.gov The chirality of neighboring residues can influence the conformational preferences of the D-amino acid. nih.gov Therefore, specific MD simulations for D-Agp-containing peptides are necessary to accurately model their behavior. These simulations can reveal subtle changes in backbone dihedral angles (phi and psi), side-chain orientations, and intramolecular hydrogen bonding patterns that are not easily discernible through experimental methods alone.

For instance, MD simulations could be employed to compare the conformational ensemble of a native peptide with its D-Agp-containing analogue. This would provide detailed information on how the stereochemistry of the D-Agp residue influences the local and global topology of the peptide.

Impact on Peptide Secondary Structure Elements (e.g., Helices, Hairpins, Turns)

The introduction of a D-amino acid can have a profound and often predictable impact on the secondary structure of a peptide. The stereochemical inversion at the α-carbon disrupts the regular hydrogen-bonding patterns that stabilize common secondary structural motifs.

α-Helices: The presence of a D-amino acid within an α-helix is generally disruptive. frontiersin.org The altered stereochemistry breaks the regular i, i+4 hydrogen bonding pattern that defines the right-handed α-helix, often inducing a kink or a local unfolding of the helical structure. frontiersin.org However, peptides composed entirely of D-amino acids can form stable left-handed α-helices. nih.gov

β-Hairpins and β-Sheets: In β-structures, D-amino acids can be more readily accommodated, particularly in the turn regions of β-hairpins. Specific D-amino acids can even promote the formation of certain types of turns. However, within a β-strand, a D-amino acid will disrupt the alternating pattern of side-chain orientations, potentially leading to a bulge or distortion of the sheet.

Turns: Turns are regions of a peptide chain that cause a change in direction. The incorporation of D-amino acids is a well-established method for inducing specific turn conformations. The altered stereochemistry can facilitate the necessary backbone dihedral angles for various turn types.

The specific impact of D-Agp on these structures will depend on its position within the peptide sequence and the surrounding amino acid context. Its guanidinium (B1211019) side chain, capable of forming strong electrostatic interactions and hydrogen bonds, will also play a significant role in determining the final conformation.

Modulation of Proteolytic Stability and Resistance to Degradation

One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. nih.govwikipedia.org Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. wikipedia.org

The presence of a D-Agp residue renders the adjacent peptide bonds resistant to cleavage by most common proteases. This is because the D-configuration of the amino acid does not fit into the active site of the L-specific protease. wikipedia.org Studies have consistently shown that peptides containing D-amino acids exhibit significantly longer half-lives in serum and other biological fluids. nih.govfrontiersin.org

For example, replacing arginine residues with α-amino-3-guanidino-propionic acid (Agp) has been shown to protect peptides from rapid degradation in serum. frontiersin.orgresearchgate.net The introduction of D-amino acids at the N- and C-termini can also significantly increase stability against exopeptidases.

| Peptide Modification | Observed Effect on Stability | Reference |

|---|---|---|

| Single D-amino acid at C-terminus | Slightly improved stability | |

| Two D-amino acids at C-terminus | Completely stable in 50% human serum | |

| D-amino acids at both N- and C-termini | Almost resistant to degradation in serum | |

| Replacement of L-Lys and L-Arg with D-amino acids | Remarkable stability towards plasma proteases | frontiersin.org |

| Replacement of Arginine with Agp | Protected peptide from fast degradation in serum | frontiersin.orgresearchgate.net |

Effects on Peptide Aggregation and Solubility Profiles

The aggregation and solubility of a peptide are critical parameters, especially for its development as a therapeutic agent. The incorporation of a D-Agp residue can influence these properties in several ways.

Stereochemical Implications of D-Agp on Peptide Topology

While a peptide composed entirely of L-amino acids will adopt a specific right-handed topology, its enantiomer, composed entirely of D-amino acids, will fold into a mirror-image left-handed structure. wikipedia.org When a single D-Agp is introduced into an L-peptide sequence, it creates a diastereomer. This local inversion of stereochemistry acts as a significant conformational constraint, forcing the peptide backbone to deviate from its native L-conformation. frontiersin.org

Applications of Fmoc D Agp Boc 2 Oh in Advanced Molecular and Peptide Design

Design and Synthesis of Peptidomimetics Incorporating D-Agp

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics such as enhanced stability or bioavailability. The incorporation of non-natural amino acids, like D-α-amino-β-guanidinopropionic acid (D-Agp), is a key strategy in peptidomimetic design. google.commedchemexpress.com Fmoc-D-Agp(Boc)2-OH is the designated reagent for introducing D-Agp into a peptide sequence during SPPS. iris-biotech.de The presence of a D-amino acid can induce unique structural motifs and increase resistance to enzymatic degradation, a common limitation of natural L-peptides. nih.govlifetein.com

A primary application of this compound is in the design of conformationally constrained peptides. The D-configuration of the amino acid restricts the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures. bakerlab.org This is particularly valuable in stabilizing structures like β-hairpins, which are important in many biological recognition events. The introduction of D-amino acids allows access to novel tertiary structures that cannot be formed by L-amino acids alone, providing a powerful tool for designing scaffolds with precise three-dimensional arrangements. nih.gov

| D-Amino Acid | Typical Induced Conformation | Notable Application/Finding | Reference |

|---|---|---|---|

| D-Agp | β-hairpin turns | Used in synthesizing β-hairpin peptidomimetics with rigid backbone geometry. | google.com |

| D-Alanine | Limits backbone flexibility | Replacement of Gly with D-Ala can lead to a loss of binding affinity due to reduced conformational flexibility. | nih.gov |

| D-Proline | Type II' β-turns | Frequently used to nucleate β-hairpin formation in peptides. | |

| D-Arginine | β-turns, α-helical stabilization | Incorporation into peptides can increase bioavailability and improve antibacterial activity. | bakerlab.orgpeptide.com |

| D-Cysteine | Disulfide bridges | Formation of disulfide bonds with another Cys residue creates cyclic peptides, constraining the overall conformation. | nih.gov |

The guanidino group of arginine is pivotal in many biological processes, participating in hydrogen bonding and ionic interactions with cellular targets. issuu.com Agp, as a shorter homologue of arginine, can act as a bioisosteric replacement. issuu.comiris-biotech.de Incorporating D-Agp allows for the mimicry of these crucial arginine-mediated interactions. iris-biotech.de The D-configuration can position the guanidinium (B1211019) group in a unique spatial orientation compared to its natural L-counterpart, potentially leading to altered binding affinities or selectivities. This makes this compound a valuable tool for designing peptidomimetics that can effectively replicate or modulate the function of arginine-containing peptides. iris-biotech.denih.gov

| Property | L-Arginine (L-Arg) | D-Amino-β-guanidinopropionic acid (D-Agp) | Reference |

|---|---|---|---|

| Stereochemistry | L-configuration | D-configuration | iris-biotech.de |

| Side Chain Length | Three-carbon chain to guanidinium group | One-carbon chain to guanidinium group | researchgate.net |

| Biological Role | Natural protein component, involved in numerous interactions. | Unnatural, used as a mimetic and for conformational control. | nih.gov |

| Proteolytic Stability | Susceptible to cleavage by enzymes like trypsin. | Generally resistant to proteolysis. | lifetein.comissuu.com |

| Application | Natural peptide sequences. | Design of peptidomimetics, enzyme inhibitors, and research probes. | iris-biotech.de |

Scaffold Design for Conformational Constraint

Development of Modified Peptides with Enhanced Properties

A significant advantage of incorporating D-amino acids like D-Agp is the creation of modified peptides with superior properties compared to their natural L-amino acid counterparts. nih.gov One of the most sought-after enhancements is increased stability against proteases, enzymes that degrade peptides and limit their therapeutic potential. lifetein.comissuu.com The D-configuration is not recognized by most proteases, leading to a longer biological half-life. nih.gov Furthermore, the introduction of D-amino acids can lead to improved bioavailability and potency. For instance, the replacement of L-arginine with D-arginine in the antimicrobial peptide oncocin dramatically increased its bioavailability from 25 minutes to over 8 hours while slightly enhancing its antibacterial effect. peptide.com

Role in Probing Protein-Protein Interactions and Binding Sites

This compound is instrumental in synthesizing peptide tools to investigate protein-protein interactions (PPIs). chemimpex.com Many PPIs are mediated by specific recognition motifs, which can be mimicked by synthetic peptides. By incorporating D-Agp, researchers can create conformationally stable probes that can map binding interfaces with high precision. bakerlab.org These constrained peptidomimetics can help elucidate the key residues involved in a biological interaction. For example, peptides containing arginine analogues are used to probe the cyclin binding groove of cyclin-dependent kinases (CDKs), where an arginine residue is crucial for binding. nih.gov The use of D-Agp can help to define the precise structural requirements for this interaction.

Creation of Enzyme Substrates and Inhibitors for Mechanistic Studies

The development of specific enzyme substrates and inhibitors is crucial for studying enzyme mechanisms and for drug development. This compound is used to synthesize peptides that can function as enzyme inhibitors. Peptides containing D-amino acids are often resistant to cleavage by the target enzyme, making them effective competitive inhibitors. For example, trypsin specifically cleaves peptide bonds on the C-terminal side of lysine (B10760008) and arginine. issuu.com Peptides containing the shorter arginine homologue Agp have shown increased stability against tryptic digestion. issuu.comresearchgate.net This property is exploited to create protease-resistant inhibitors. Research has shown that cyclic dipeptides containing D-arginine can exhibit significant antifungal and anticancer activities, demonstrating their potential as therapeutic enzyme inhibitors. peptide.com

Functionalizing Peptides for Specific Research Probes

The ability to functionalize peptides at specific sites is essential for creating research probes for a variety of applications, including fluorescence imaging and radiolabeling. Arginine and its analogues are attractive sites for modification. issuu.com this compound can be incorporated into a peptide sequence to introduce a unique handle for bioconjugation. chemimpex.comchemimpex.com After synthesis and deprotection, the guanidino group of the D-Agp residue can be modified to attach reporter molecules like fluorophores or chelating agents for radionuclides. issuu.com These labeled peptides serve as powerful probes to study receptor binding, cellular uptake, and other biological processes with high specificity. iris-biotech.de

Contributions to Ligand Design for Receptor Binding Studies

The synthetic amino acid derivative, this compound, serves as a specialized building block in solid-phase peptide synthesis (SPPS) for the design of advanced ligands targeting biological receptors. Its utility lies in its function as a conformationally constrained mimetic of the amino acid Arginine (Arg). nih.gov In ligand design, the incorporation of non-natural amino acids like D-Agp (D-2-amino-3-guanidinopropionic acid) is a key strategy for developing peptidomimetics with enhanced properties, such as improved stability against enzymatic degradation and refined receptor-binding profiles. issuu.com

The core structure of D-Agp is that of an arginine homolog with a shorter side chain, which introduces significant structural and conformational constraints into a peptide sequence. researchgate.net By replacing a native arginine residue with D-Agp, researchers can probe the structure-activity relationships (SAR) of a peptide ligand, assessing how modifications to the guanidino group's position and flexibility impact receptor affinity and selectivity. nih.gov The D-configuration of the amino acid further contributes to proteolytic resistance, a critical attribute for developing peptide-based therapeutic agents. issuu.com The dual Boc protecting groups on the guanidino function and the Fmoc group on the alpha-amine ensure its seamless integration into standard Fmoc-based SPPS protocols.

Detailed research findings highlight the application of arginine mimetics in modulating ligand-receptor interactions. For instance, in the development of inhibitors for the Vascular Endothelial Growth Factor-A165 (VEGF-A165)/Neuropilin-1 (NRP-1) complex, a promising target in oncology, researchers have systematically replaced C-terminal arginine residues with various analogs. nih.govresearchgate.net A study by Tymecka et al. focused on a series of peptidomimetic inhibitors and explored the substitution of the C-terminal arginine in the parent sequence Lys(Har)-Dab-Pro-Arg. nih.gov Their work involved designing analogs with shorter arginine homologs, such as Agp, to evaluate the impact on inhibitory activity. nih.govresearchgate.net

The table below illustrates the type of structure-activity relationship data obtained from such studies, comparing a parent peptide with a potential analog incorporating an arginine mimetic.

| Compound | Sequence | Target Receptor | Binding Affinity (IC50) | Key Structural Feature |

|---|---|---|---|---|

| Parent Compound | Lys(Har)-Dab-Pro-Arg | Neuropilin-1 (NRP-1) | 4.7 µM | Standard C-terminal Arginine |

| Analog Example | Lys(Har)-Dab-Pro-Agp | Neuropilin-1 (NRP-1) | Design evaluated | Incorporates the shorter Arginine homolog, Agp |

Data derived from a study on VEGF-A165/NRP-1 complex inhibitors, which designed and evaluated analogs containing Agp and other arginine mimetics. nih.govresearchgate.net

This approach of using this compound and its enantiomer to introduce subtle yet significant structural changes is fundamental to modern medicinal chemistry. It allows for the systematic optimization of peptide ligands, aiming to achieve a balance of high receptor affinity, specificity, and enhanced stability, thereby advancing the design of novel molecules for receptor binding studies. issuu.com

Mechanistic and Interactional Insights Derived from D Agp Peptides

Analysis of Guanidinium (B1211019) Interactions in Peptidic Systems

The guanidinium group, the functional moiety of the arginine side chain, is frequently involved in crucial molecular recognition events in proteins. nih.gov It can form salt bridges with negatively charged groups like carboxylates and phosphates, making these interactions vital for protein-protein and protein-nucleic acid recognition. nih.govmit.edu The planar nature of the guanidinium group allows for stacking interactions with other planar groups, such as those found in arginine, tryptophan, and glutamine side chains. nih.gov

Studies on model peptides have shown that guanidinium ions can interact with hydrophobic side chains by stacking against them, thereby displacing water molecules and reducing the entropic cost of hydrophobic hydration. nih.gov This dual ability to engage in both electrostatic and stacking interactions makes the guanidinium group a versatile component in molecular recognition. nih.gov

In the context of β-hairpin peptides, the interaction between guanidinium-containing residues and carboxylate-containing residues across strands is a key stabilizing factor. researchgate.net The length of the side chains of both interacting partners plays a significant role in the stability of these structures. researchgate.net

A study involving water-soluble receptors for adenine (B156593) derivatives estimated that a phosphate-guanidinium interaction contributes approximately 0.6 kcal/mol to binding at a low ionic strength and 0.3 kcal/mol at a higher ionic strength, with a maximum estimated value of 2.4 kcal/mol in water. mit.edu This highlights the context-dependent strength of these electrostatic interactions.

Role of D-Stereochemistry in Altering Binding Affinity and Selectivity

The use of D-amino acids, the mirror images of the naturally occurring L-amino acids, introduces significant changes in peptide structure and function. nih.govlibretexts.org Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are specific for L-peptide bonds. nih.govresearchgate.net This enhanced stability is a major advantage in the development of therapeutic peptides. nih.gov

Introducing a D-amino acid into an L-peptide can disrupt its secondary structure, such as an α-helix, by inducing a kink. frontiersin.org However, in certain contexts, D-amino acids can be helix-stabilizing. For instance, a D-amino acid at the first position of a macrocyclic N-cap can adopt torsional angles that promote more favorable intrachain hydrogen bonding, leading to a more stable helical conformation. nih.gov

The stereochemistry of amino acids is crucial for molecular interactions. frontiersin.org The mirror-image phage display technique leverages this by using a D-protein target to identify a specific L-peptide binder. The corresponding D-peptide enantiomer is then expected to bind with high affinity to the natural L-protein target. nih.gov This approach has been successfully used to develop D-peptides that target specific biological molecules. researchgate.net

However, simply replacing L-amino acids with their D-counterparts in a retro-inverso peptide does not always guarantee high affinity, as the altered stereochemistry can negatively impact the binding interactions. nih.gov The precise effect of D-amino acid substitution on binding affinity is context-dependent and needs to be evaluated for each specific peptide-protein interaction.

Investigating Side-Chain Length and Flexibility on Molecular Recognition

The length and flexibility of amino acid side chains are critical determinants of molecular recognition and biopolymer function. dtic.milnih.gov In peptidic systems, side-chain flexibility can influence the entropic cost of binding. nih.gov For amino acids with more than two side-chain dihedral angles, such as arginine, dynamic decoupling of the terminal part of the side chain from the rest can occur, allowing it to maintain some flexibility even when involved in interactions. nih.gov

In the context of β-hairpins, the length of the side chains of interacting residues across the strands is crucial for stability. researchgate.net A study on β-hairpin peptides with varying side-chain lengths for both guanidinium- and carboxylate-containing residues found that stabilizing interactions often require matching long side chains. researchgate.net However, another study on diagonal interactions in a β-hairpin showed that the most stabilizing interaction was between the two shortest residues, likely due to a lower conformational entropic penalty. mdpi.com This highlights the complex interplay between side-chain length, conformational entropy, and the specific geometry of the interaction.

Table 1: Impact of Side-Chain Characteristics on Molecular Interactions

| Feature | Influence on Molecular Recognition | Example System | Key Finding | Citation |

|---|---|---|---|---|

| Side-Chain Length | Affects the stability of cross-strand interactions in β-hairpins. | β-hairpin peptides with varying lengths of guanidinium and carboxylate side chains. | Stabilizing interactions often require matching long side chains for lateral pairs, while the shortest residues showed the most stabilizing diagonal interaction. | researchgate.netmdpi.com |

| Side-Chain Flexibility | Influences the entropic cost of binding and allows for dynamic interactions. | Arginine side chains in proteins. | Dynamic decoupling of the terminal guanidinium group allows for residual conformational entropy even when engaged in a salt bridge. | nih.gov |

Elucidation of Structure-Activity Relationships in D-Agp Containing Peptides

The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation, a crucial factor for their therapeutic potential. nih.govresearchgate.net The guanidinium group of Agp, similar to arginine, can participate in key interactions with biological targets. nih.gov The shorter side chain of Agp compared to arginine can lead to different interaction geometries and stabilities. researchgate.net

Systematic approaches like quantitative structure-activity relationship (QSAR) modeling can be used to predict the activity of peptides based on their structural features. mdpi.com These models can help in the rational design of new peptides with improved activity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (2S)-2-amino-3-guanidinopropionic acid | Agp |

| D-α-aminoguanidinopropionic acid | D-Agp |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Fmoc-D-Agp(Boc)2-OH | |

| Arginine | Arg |

| Aspartic acid | Asp |

| Glutamic acid | Glu |

| Lysine (B10760008) | Lys |

| Tryptophan | Trp |

| Glutamine | Gln |

| (S)-2-amino-6-guanidinohexanoic acid | Agh |

| (S)-2-amino-5-guanidinopentanoic acid | Arg |

| (S)-2-amino-4-guanidinobutanoic acid | Agb |

| α-aminoadipic acid | Aad |

| (S)-2,3-diaminobutyric acid | Dab |

Future Directions and Emerging Research Avenues

Advancements in Automated Synthesis of D-Agp Containing Peptides

The evolution of automated peptide synthesis has transformed the production of complex peptides from a laborious manual process into a streamlined, highly reproducible workflow. americanpeptidesociety.org Automated systems, building on the foundation of Solid-Phase Peptide Synthesis (SPPS), standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and increases throughput. americanpeptidesociety.orgbeilstein-journals.org The incorporation of non-canonical amino acids, such as D-isomers like D-Agp, is a key strategy in modern peptide drug design, and automation is critical to this endeavor. beilstein-journals.org

The unique structure of Fmoc-D-Agp(Boc)2-OH is particularly well-suited for modern automated synthesizers. The Fmoc/tBu strategy is the most common approach in automated SPPS, and this compound is designed for seamless integration. beilstein-journals.org Advanced synthesizers often incorporate features like induction or microwave heating to accelerate coupling reactions, which is especially beneficial for overcoming the steric hindrance associated with complex or unusual amino acids. americanpeptidesociety.orgactivotec.com The robust bis-Boc protection of the D-Agp guanidino group ensures its stability throughout the automated synthesis cycles, preventing side reactions and facilitating its solubility in the organic solvents typically used in SPPS. mdpi.com

Future advancements will likely focus on optimizing protocols for incorporating D-Agp and other modified residues into increasingly long and complex sequences. This includes the development of specialized "green chemistry" protocols compatible with automated platforms and the refinement of real-time monitoring techniques, such as UV monitoring, to ensure maximal coupling efficiency at each step. activotec.com

Integration into High-Throughput Screening Library Synthesis

High-throughput screening (HTS) of large peptide libraries is a cornerstone of modern drug discovery, allowing for the rapid identification of bioactive candidates against a multitude of therapeutic targets. tangobio.commedchemexpress.com These libraries often contain thousands to millions of unique peptides, and their synthesis relies heavily on automated, parallel techniques. beilstein-journals.orgeurogentec.com The inclusion of non-canonical amino acids like D-Agp is critical for expanding the chemical diversity of these libraries and improving the drug-like properties of potential hits.

This compound is an ideal candidate for integration into HTS library synthesis for several reasons:

Enhanced Stability : Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, a crucial feature for therapeutic viability. nih.gov

Structural Diversity : The introduction of a D-amino acid alters the peptide's conformational landscape, allowing it to explore spatial arrangements inaccessible to all-L-peptides. nih.gov

Target Interaction : The guanidino group is a key mediator of biological interactions, and placing it on a D-scaffold can lead to novel binding modes. mdpi.com

Libraries can be designed to systematically probe the impact of D-Agp's position and its neighboring residues. For example, an alanine (B10760859) scan library could be synthesized where each residue of a lead peptide is systematically replaced by D-Agp to identify key positions where its unique stereochemistry and charge are beneficial.

Table 1: Example Design for a Positional Scanning Library with D-Agp

| Library Pool | Sequence Template | Description | Potential Finding |

|---|---|---|---|

| Pool 1 | X-X-X-D-Agp-X-X-X | A library where D-Agp is fixed at a central position (e.g., position 4) and all other positions are varied with canonical L-amino acids. | Identifies optimal neighboring residues that synergize with D-Agp for target binding. |

| Pool 2 | (L-Ala)n-D-Agp-(L-Ala)m | A set of peptides where D-Agp is "walked" across an inert poly-alanine backbone. | Determines the critical position of the D-guanidino group for activity. |

| Pool 3 | LeadSeq (L-Arg -> D-Agp) | A specific peptide where a known critical L-Arginine residue is replaced by D-Agp. | Evaluates the impact of stereochemistry and side-chain length on the activity of a known bioactive peptide. |

Novel Protecting Group Strategies for Guanidino Functionality

The guanidino group of arginine and its analogs is strongly basic (pKa ≈ 12.5), meaning it is protonated under most physiological conditions and requires robust protection during Fmoc-based SPPS to prevent side reactions and ensure solubility. mdpi.com The choice of protecting group is critical and must be orthogonal to the base-labile Fmoc group on the α-amine and removable under final acidic cleavage conditions. researchgate.netbiosynth.com

This compound utilizes a bis-Boc strategy, where two tert-butyloxycarbonyl (Boc) groups protect the guanidino nitrogen atoms. mdpi.com This approach offers excellent protection and solubility. However, the field is continuously exploring novel protecting groups to optimize synthesis efficiency, particularly for complex peptides. The ideal protecting group should be stable, prevent side reactions, and be cleaved under mild conditions to avoid damaging the final peptide.

Future research will likely focus on developing protecting groups that are even more acid-labile than current standards like Pbf (2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl), potentially reducing the time and harshness of the final cleavage step. The trifluoroacetyl (TFA) group, for instance, has been explored as a protecting group for guanidines that is orthogonal to Boc and Cbz strategies and cleavable under mild basic conditions. researchgate.net Another avenue involves exploring groups that offer different electronic or steric properties, which could influence the coupling efficiency of the amino acid itself.

Table 2: Comparison of Guanidino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| bis-tert-butyloxycarbonyl | (Boc)2 | Strong acid (e.g., TFA) mdpi.com | Excellent solubility and prevention of side reactions. | Requires strong acid for full removal. |

| Pentamethyldihydrofuran-sulfonyl | Pbf | Standard TFA cleavage cocktail mdpi.com | More acid-labile than its predecessor, Pmc, allowing for milder cleavage. mdpi.com | Can be sterically bulky; potential for sulfonation side reactions. |

| Tosyl | Tos | Very strong acid (e.g., HF) mdpi.com | Highly stable; used in historical Boc-chemistry. mdpi.com | Requires hazardous HF; not compatible with standard Fmoc/tBu strategy. |

| Nitro | NO2 | Hydrogenolysis or reduction mdpi.com | Historically used, offers different orthogonality. mdpi.com | Cleavage conditions can reduce other functional groups (e.g., Trp). mdpi.com |

Exploration of D-Agp in Macrocyclic Peptide Architectures

Macrocyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics. saromics.com Cyclization reduces the conformational flexibility of a peptide, which can pre-organize it for target binding, increase affinity, and enhance stability against enzymatic degradation. saromics.comnih.gov The inclusion of D-amino acids is a powerful strategy in macrocycle design, as it introduces sharp turns and stable secondary structures that are not easily achieved with L-amino acids alone. nih.gov

The incorporation of this compound into macrocyclic scaffolds is a compelling research direction. The D-configuration can act as a "helix-breaker" or a "turn-inducer," helping to define the macrocycle's three-dimensional shape. Furthermore, the guanidino side chain of D-Agp can be positioned to make critical interactions with a target protein. In natural systems, arginine residues are frequently involved in key hydrogen bonding and salt-bridge interactions within protein-protein interfaces. saromics.com By using D-Agp, these interactions can be mimicked or even enhanced from a novel geometric vector, potentially leading to inhibitors of challenging targets like protein-protein interactions (PPIs). nih.gov

Computational modeling tools like Rosetta are increasingly used to design macrocycles de novo, allowing researchers to sample various backbone geometries and side-chain compositions, including D-amino acids, to maximize binding to a target. nih.gov Future research will see the synergistic use of these computational tools with the synthetic accessibility of building blocks like this compound to create novel, potent, and cell-permeable macrocyclic drugs.

Synergistic Applications with Other Non-Canonical Amino Acids

The true potential of peptide engineering lies in the combinatorial use of various non-canonical amino acids (NCAAs) to fine-tune the properties of a peptide. nih.gov The incorporation of D-Agp can be synergistically combined with other NCAAs to create peptides with multifaceted, enhanced characteristics. This approach moves beyond simple substitution and into the realm of creating truly novel chemical entities.

For example, combining D-Agp with fluorinated amino acids could yield a peptide with both high proteolytic stability (from the D-isomer) and improved binding affinity or metabolic stability (from fluorination). rsc.org Similarly, pairing D-Agp with β-amino acids could generate unique helical or turn structures, further constraining the peptide backbone in novel ways. nih.gov Recent advances have even demonstrated the dual incorporation of different NCAAs into a single protein using expanded genetic codes, highlighting the power of combining unique chemical functionalities. nih.gov Merging synthetic photochemistry with biocatalysis represents another frontier, enabling the creation of novel NCAAs that can be combined with established building blocks. ucsb.edu

Table 3: Potential Synergies of D-Agp with Other NCAAs

| NCAA Class | Example | Combined Property with D-Agp | Potential Application |

|---|---|---|---|

| Fluorinated Amino Acids | 4-Fluoro-phenylalanine | Enhanced proteolytic stability and modified electronic properties for binding. rsc.org | Developing peptides with improved pharmacokinetic profiles. |

| Backbone-Modified | β-Alanine | Creation of unique, stable secondary structures (e.g., hairpins) with defined cationic charges. nih.gov | Designing highly structured peptidomimetics. |

| N-methylated Amino Acids | N-methyl-Leucine | Increased membrane permeability and resistance to proteolysis. beilstein-journals.org | Creating orally bioavailable peptide drugs. |

| Photo-crosslinkers | p-Azido-phenylalanine | Ability to map binding sites through covalent crosslinking, with D-Agp providing stability and a key interaction point. | Target identification and validation in chemical biology. |

Untapped Potential in Chemical Biology and Materials Science Research

While the primary application of this compound is in therapeutic peptide synthesis, its unique properties suggest significant untapped potential in the broader fields of chemical biology and materials science.

In chemical biology , peptides containing D-Agp could serve as highly stable molecular probes. For instance, a peptide designed to mimic a protein binding site but rendered resistant to degradation by D-Agp could be used to study protein-protein interactions in complex biological media or even within cells. chemimpex.com When combined with fluorescent tags or biotin, these stable peptides become powerful tools for pull-down assays, affinity chromatography, and cellular imaging, helping to elucidate biological pathways without the complication of rapid probe degradation.

In materials science , the guanidinium (B1211019) group is known for its strong, specific binding to negatively charged surfaces and molecules, such as phosphates, sulfates, and carboxylates. Peptides incorporating D-Agp could be designed as novel surface-active agents. Potential applications include:

Biocompatible Coatings : Creating surfaces that selectively bind to cells or biomolecules for use in medical implants or biosensors.

Self-Assembling Materials : Designing peptides that self-assemble into nanostructures (e.g., fibrils, nanotubes) driven by the specific hydrogen-bonding patterns of the guanidinium groups, with the D-amino acid controlling the chirality and morphology of the final structure.

Biomineralization : Templating the growth of inorganic crystals, where the guanidinium group directs the deposition of minerals like calcium phosphate.

The exploration of these avenues is still in its infancy, but the combination of stereochemical control, proteolytic resistance, and the powerful binding properties of the guanidinium group makes D-Agp-containing peptides a fertile ground for future innovation.

Q & A

Q. Methodological Insight :

- Deprotection Protocol : Use 20% piperidine in DMF for Fmoc removal, followed by TFA/scavenger cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) for Boc cleavage.

- Validation : Monitor deprotection efficiency via UV absorbance (Fmoc removal) and HPLC/MS for intermediate purity .

How does the stereochemistry (D-configuration) of Fmoc-D-Agp(Boc)₂-OH influence peptide structure-activity relationships (SAR) in receptor-binding studies?

Advanced Question

The D-configuration alters the spatial orientation of the guanidino side chain, impacting hydrogen bonding and electrostatic interactions with target receptors. For example, in studies of angiotensin-converting enzyme (ACE) inhibitors, D-amino acids enhance metabolic stability compared to L-forms. Fmoc-D-Agp(Boc)₂-OH’s stereochemistry can be verified via circular dichroism (CD) or X-ray crystallography .

Q. Methodological Insight :

- SAR Workflow : Synthesize peptides with both L- and D-forms of Agp(Boc)₂-OH. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Data Interpretation : Lower IC₅₀ values for D-configured peptides may indicate enhanced target engagement due to reduced proteolytic degradation .

What analytical challenges arise in characterizing Fmoc-D-Agp(Boc)₂-OH, and how can they be resolved?

Basic Question

The compound’s high molecular weight (568.62 g/mol) and hydrophobicity complicate mass spectrometry (MS) and HPLC analysis. Boc groups may also fragment under electrospray ionization (ESI), leading to ambiguous peaks.

Q. Methodological Insight :

- MS Optimization : Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix for reduced fragmentation.

- HPLC Conditions : Employ a C18 column with gradient elution (0.1% TFA in acetonitrile/water). Retention time shifts >2 min indicate incomplete Boc protection .

How does Fmoc-D-Agp(Boc)₂-OH’s stability in organic solvents impact long-term peptide synthesis protocols?

Advanced Question

Evidence shows Boc-protected arginine analogs degrade in DMF and NBP solvents over time (e.g., purity drops from 88.8% to 37.7% in 30 days). This instability necessitates strict solvent quality control and in situ monitoring .

Q. Methodological Insight :

- Stability Testing : Store Fmoc-D-Agp(Boc)₂-OH in anhydrous DMF at -20°C. Assess purity weekly via HPLC.

- Mitigation Strategy : Use fresh solvent batches or switch to stabilized solvents like N-methylpyrrolidone (NMP) for critical syntheses .

What side reactions are prevalent when incorporating Fmoc-D-Agp(Boc)₂-OH into glycopeptide synthesis, and how are they minimized?

Advanced Question

The guanidino group’s nucleophilicity can lead to alkylation or acylation side reactions during glycosylation. Competitive oxazolidinone formation has also been reported in basic conditions.

Q. Methodological Insight :

- Coupling Conditions : Use HATU/DIPEA in DCM for rapid activation. Limit reaction time to <2 hours.

- Post-Synthesis Analysis : Screen for byproducts via LC-MS with collision-induced dissociation (CID). Confirm glycopeptide integrity using enzymatic digestion (e.g., PNGase F) .

How does Fmoc-D-Agp(Boc)₂-OH compare to other arginine analogs (e.g., norarginine, homoarginine) in modulating peptide bioactivity?

Advanced Question

Norarginine lacks the terminal guanidine group, reducing cationic charge and hydrogen-bonding capacity. Homoarginine extends the side chain, altering steric interactions. Fmoc-D-Agp(Boc)₂-OH retains the guanidine group but with D-stereochemistry, offering a balance between stability and receptor specificity .

Q. Methodological Insight :

- Comparative Studies : Synthesize analogs with identical backbones. Test in vitro/in vivo models (e.g., anticoagulant activity for thrombin inhibitors).

- Key Metrics : Measure EC₅₀, plasma stability, and membrane permeability (Caco-2 assay) .

What strategies are recommended for troubleshooting low coupling efficiencies of Fmoc-D-Agp(Boc)₂-OH in automated SPPS?

Basic Question

Low coupling efficiency (<95%) often stems from steric hindrance from the Boc groups or insufficient activation.

Q. Methodological Insight :

- Activation Protocol : Double coupling with HBTU/HOBt or Oxyma Pure/DIC.

- Real-Time Monitoring : Use ninhydrin or chloranil tests after each coupling cycle.

- Post-Hoc Correction : Introduce capping steps (acetic anhydride) to block unreacted amines .

How can computational modeling predict the conformational effects of incorporating Fmoc-D-Agp(Boc)₂-OH into α-helical or β-sheet domains?

Q. Methodological Insight :

- Simulation Parameters : Run 100-ns MD trajectories in explicit solvent (TIP3P water).

- Validation : Compare predicted CD spectra with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.